N5-(L-Alanyl)-L-glutamine
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Overview
Description
N5-(L-Alanyl)-L-glutamine is a dipeptide compound composed of the amino acids L-alanine and L-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(L-Alanyl)-L-glutamine typically involves the condensation of L-alanine and L-glutamine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the two amino acids . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis methods due to their higher specificity and efficiency. Enzymes such as proteases or peptidases can be used to catalyze the formation of the dipeptide in aqueous solutions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N5-(L-Alanyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for dipeptides compared to other functional groups.
Substitution: Functional groups on the amino acid side chains can undergo substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or chemical reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products Formed
Hydrolysis: L-alanine and L-glutamine.
Oxidation and Reduction: Modified dipeptides with altered functional groups.
Substitution: Derivatives of this compound with new functional groups.
Scientific Research Applications
N5-(L-Alanyl)-L-glutamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N5-(L-Alanyl)-L-glutamine involves its incorporation into metabolic pathways where it can influence protein synthesis and cellular energy production. The compound can be taken up by cells via specific transporters and then hydrolyzed to release L-alanine and L-glutamine, which are essential for various biochemical processes . L-glutamine, in particular, plays a crucial role in nitrogen metabolism and acts as a precursor for the synthesis of nucleotides and other amino acids .
Comparison with Similar Compounds
Similar Compounds
N-Acetylmuramyl-L-alanyl-D-isoglutamine: A dipeptide with immunostimulatory properties.
L-Alanyl-L-glutamine: Another dipeptide with similar biochemical roles but different structural configuration.
Uniqueness
N5-(L-Alanyl)-L-glutamine is unique due to its specific combination of L-alanine and L-glutamine, which imparts distinct biochemical properties. Its ability to enhance immune function and promote wound healing sets it apart from other similar compounds .
Properties
CAS No. |
1821721-75-8 |
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Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-6(12)3-2-5(10)8(14)15/h4-5H,2-3,9-10H2,1H3,(H,14,15)(H,11,12,13)/t4-,5-/m0/s1 |
InChI Key |
XEMDRWVKLPUYDR-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)CC[C@@H](C(=O)O)N)N |
Canonical SMILES |
CC(C(=O)NC(=O)CCC(C(=O)O)N)N |
Origin of Product |
United States |
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